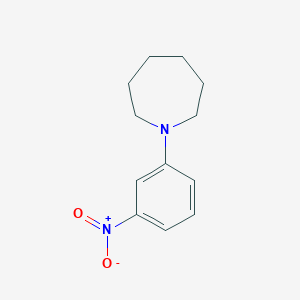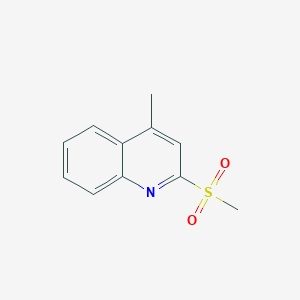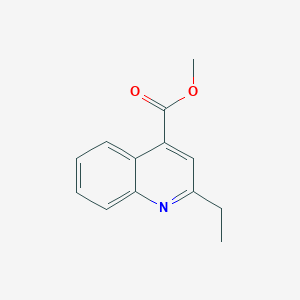
1-(3-Nitrophenyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-(3-Nitrofenil)azepano es un compuesto heterocíclico de siete miembros que contiene nitrógeno. Presenta un grupo nitrofenilo unido al anillo de azepano, que es un anillo saturado de siete miembros que contiene un átomo de nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El 1-(3-Nitrofenil)azepano se puede sintetizar mediante varios métodos. Un enfoque común implica la ciclación de precursores apropiados. Por ejemplo, se puede emplear la expansión del anillo dearomático de los nitroarenos. Este método implica la conversión de nitroarenos en nitrenos singletes bajo condiciones fotoquímicas, seguido de hidrólisis para producir el anillo de azepano . Otro método incluye el uso de reacciones de descarboxilación catalizadas por paladio, que proceden en condiciones suaves y producen derivados de azepano con alta tolerancia al grupo funcional .
Métodos de producción industrial
La producción industrial de 1-(3-Nitrofenil)azepano generalmente implica rutas sintéticas escalables que garantizan un alto rendimiento y pureza. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar la eficiencia del proceso de síntesis. los métodos industriales específicos para este compuesto no están ampliamente documentados en la literatura.
Análisis De Reacciones Químicas
Tipos de reacciones
El 1-(3-Nitrofenil)azepano experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo nitrofenilo se puede oxidar para formar derivados nitro.
Reducción: El grupo nitro se puede reducir a un grupo amino en condiciones de hidrogenación.
Sustitución: Las reacciones de sustitución aromática electrófila pueden ocurrir en el anillo fenilo, lo que permite una mayor funcionalización.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: La hidrogenación utilizando paladio sobre carbón (Pd / C) como catalizador es un método típico para reducir el grupo nitro.
Sustitución: Las reacciones de sustitución aromática electrófila a menudo utilizan reactivos como bromo o ácido nítrico en condiciones ácidas.
Principales productos formados
Oxidación: Derivados nitro del anillo de azepano.
Reducción: Derivados amino del anillo de azepano.
Sustitución: Diversos derivados de fenil azepano sustituidos.
Aplicaciones Científicas De Investigación
El 1-(3-Nitrofenil)azepano tiene varias aplicaciones en la investigación científica:
Química médica: Sirve como bloque de construcción para la síntesis de compuestos farmacéuticos, incluidos posibles agentes anticancerígenos y antidiabéticos.
Ciencia de los materiales: El compuesto se utiliza en el desarrollo de nuevos materiales con propiedades electrónicas y ópticas específicas.
Estudios biológicos: Se emplea como sonda en ensayos biológicos para estudiar interacciones enzimáticas y vías celulares.
Mecanismo De Acción
El mecanismo de acción del 1-(3-Nitrofenil)azepano depende de su aplicación específica. En química médica, el compuesto puede interactuar con objetivos moleculares como enzimas o receptores. El grupo nitrofenilo puede participar en enlaces de hidrógeno e interacciones π-π, lo que influye en la afinidad de unión y la especificidad del compuesto. El anillo de azepano proporciona rigidez estructural y puede modular las propiedades farmacocinéticas del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Azepano: Un anillo saturado de siete miembros que contiene un átomo de nitrógeno, similar al 1-(3-Nitrofenil)azepano pero sin el grupo nitrofenilo.
Oxepano: Un anillo de siete miembros que contiene un átomo de oxígeno.
Tiepano: Un anillo de siete miembros que contiene un átomo de azufre.
Benzodiazepinas: Compuestos que contienen un sistema de anillo de benceno y diazepina fusionado.
Singularidad
El 1-(3-Nitrofenil)azepano es único debido a la presencia del grupo nitrofenilo, que imparte propiedades electrónicas y estéricas distintas. Este grupo funcional mejora la reactividad del compuesto y permite diversas modificaciones químicas. Además, el anillo de azepano proporciona un andamiaje versátil para el desarrollo de moléculas bioactivas y materiales avanzados .
Propiedades
Número CAS |
887595-25-7 |
|---|---|
Fórmula molecular |
C12H16N2O2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
1-(3-nitrophenyl)azepane |
InChI |
InChI=1S/C12H16N2O2/c15-14(16)12-7-5-6-11(10-12)13-8-3-1-2-4-9-13/h5-7,10H,1-4,8-9H2 |
Clave InChI |
GZIFTZLAJWUXMD-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-pyrazinyl-](/img/structure/B11886188.png)
![3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11886190.png)
![1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B11886197.png)




![Acetamide, N-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-](/img/structure/B11886225.png)






